molecular formula C8H7N3S B13899280 3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole

3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole

Cat. No.: B13899280
M. Wt: 177.23 g/mol
InChI Key: PLRFDKKPAQZTFT-UHFFFAOYSA-N
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Description

3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A closely related compound with similar biological activities.

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen-containing ring.

    Pyridine: A simple aromatic ring with nitrogen, often used as a building block in organic synthesis.

Uniqueness

3-Methyl-5-pyridin-3-yl-1,2,4-thiadiazole is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-1,2,4-thiadiazole

InChI

InChI=1S/C8H7N3S/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3

InChI Key

PLRFDKKPAQZTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2=CN=CC=C2

Origin of Product

United States

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